molecular formula C22H33NO4 B189803 Neotuberostemonine CAS No. 143120-46-1

Neotuberostemonine

Número de catálogo B189803
Número CAS: 143120-46-1
Peso molecular: 375.5 g/mol
Clave InChI: GYOGHROCTSEKDY-UEIGSNQUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neotuberostemonine is one of the main antitussive alkaloids in the root of Stemona tuberosa Lour . It is characterized by a central pyrroloazepine core usually linked with two butyrolactone rings .


Molecular Structure Analysis

Neotuberostemonine has a molecular formula of C22H33NO4 and a molecular weight of 375.50 . The molecule contains a total of 64 bonds, including 31 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and several rings of different sizes .


Physical And Chemical Properties Analysis

Neotuberostemonine is a solid, white to off-white compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 554.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C .

Aplicaciones Científicas De Investigación

1. Amelioration of Pulmonary Fibrosis

  • Summary of Application : Neotuberostemonine has been found to ameliorate pulmonary fibrosis. This is a condition where the lungs become scarred over time, making it progressively more difficult to breathe .
  • Methods of Application : The study involved suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways .
  • Results or Outcomes : The study found that Neotuberostemonine and tuberostemonine can ameliorate pulmonary fibrosis, suggesting potential therapeutic applications for these compounds in the treatment of this condition .

2. Inhibition of Lung Fibroblast Differentiation

  • Summary of Application : Neotuberostemonine has been found to inhibit the differentiation of lung fibroblasts into myofibroblasts in mice .
  • Methods of Application : The study explored the effects of hypoxia on lung fibroblasts and the effects of Neotuberostemonine on the activation of fibroblasts in vitro and in vivo .
  • Results or Outcomes : The study found that Neotuberostemonine dose-dependently suppressed hypoxia-induced activation and differentiation of primary mouse lung fibroblasts . This suggests that Neotuberostemonine may be a promising pharmacological agent for the treatment of pulmonary fibrosis .

1. Amelioration of Pulmonary Fibrosis

  • Summary of Application : Neotuberostemonine has been found to ameliorate pulmonary fibrosis. This is a condition where the lungs become scarred over time, making it progressively more difficult to breathe .
  • Methods of Application : The study involved suppressing TGF-β and SDF-1 secreted by macrophages and fibroblasts via the PI3K-dependent AKT and ERK pathways .
  • Results or Outcomes : The study found that Neotuberostemonine and tuberostemonine can ameliorate pulmonary fibrosis, suggesting potential therapeutic applications for these compounds in the treatment of this condition .

2. Inhibition of Lung Fibroblast Differentiation

  • Summary of Application : Neotuberostemonine has been found to inhibit the differentiation of lung fibroblasts into myofibroblasts in mice .
  • Methods of Application : The study explored the effects of hypoxia on lung fibroblasts and the effects of Neotuberostemonine on the activation of fibroblasts in vitro and in vivo .
  • Results or Outcomes : The study found that Neotuberostemonine dose-dependently suppressed hypoxia-induced activation and differentiation of primary mouse lung fibroblasts . This suggests that Neotuberostemonine may be a promising pharmacological agent for the treatment of pulmonary fibrosis .

3. Inhibition of Nitric Oxide Synthase

  • Summary of Application : Neotuberostemonine has been found to inhibit the increase in inducible nitric oxide synthase (iNOS) protein levels and NO production in RAW 264.7 cells .
  • Methods of Application : The study involved treating RAW 264.7 cells with lipopolysaccharides (LPS) and then applying Neotuberostemonine at a concentration of 100 µM .
  • Results or Outcomes : The study found that Neotuberostemonine can inhibit LPS-induced increases in iNOS protein levels and NO production . This suggests that Neotuberostemonine may have potential therapeutic applications in conditions where the regulation of nitric oxide production is beneficial .

Safety And Hazards

Neotuberostemonine is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Propiedades

IUPAC Name

(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOGHROCTSEKDY-UEIGSNQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316122
Record name Neotuberostemonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neotuberostemonine

CAS RN

143120-46-1
Record name Neotuberostemonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neotuberostemonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neotuberostemonine
Reactant of Route 2
Neotuberostemonine
Reactant of Route 3
Neotuberostemonine
Reactant of Route 4
Neotuberostemonine
Reactant of Route 5
Neotuberostemonine
Reactant of Route 6
Neotuberostemonine

Citations

For This Compound
240
Citations
Y Wu, L Ou, D Han, Y Tong, M Zhang, X Xu, C Zhang - Fitoterapia, 2016 - Elsevier
… Neotuberostemonine is a potent … pure neotuberostemonine have not been reported. The present study was aimed to investigate the pharmacokinetic parameters of neotuberostemonine …
Number of citations: 10 www.sciencedirect.com
RW Jiang, PM Hon, Y Zhou, YM Chan… - Journal of natural …, 2006 - ACS Publications
… Neotuberostemonine was found to exhibit antitussive potency comparable to codeine but … Compound 1 is also an isomer of neotuberostemonine 13 (4, also known as tuberostemonine …
Number of citations: 84 pubs.acs.org
KY Lee, EJ Jeong, SH Sung, YC Kim - Records of Natural Products, 2016 - acgpubs.org
A methanol extract of the roots of Stemona tuberosa (Stemonaceae) significantly inhibited lipopolysaccharide-induced nitric oxide production in murine BV2 microglial cells. Eight …
Number of citations: 9 acgpubs.org
H Sun, W Dong, A Zhang, W Wang, X Wang - Fitoterapia, 2012 - Elsevier
… Croomine, neotuberostemonine and tuberostemonine … It was found that croomine, neotuberostemonine and … The biodistribution of neotuberostemonine and tuberostemonine …
Number of citations: 14 www.sciencedirect.com
RW Jiang, PM Hon, PPH But, HS Chung, G Lin, WC Ye… - Tetrahedron, 2002 - Elsevier
Two new stenine-type alkaloids, neotuberostemonol (3) and neotuberostemoninol (4), along with the known compound neotuberostemonine (2), were isolated from Stemona tuberosa …
Number of citations: 59 www.sciencedirect.com
RA Pilli, GB Rosso, MCF de Oliveira - Natural Product Reports, 2010 - pubs.rsc.org
… as neostenine) and neotuberostemonine] isolated by bioguided … Isostenine (3) and neotuberostemonine displayed the most … cough suppression when compared to …
Number of citations: 258 pubs.rsc.org
J Yun, KY Lee, B Park - Biochimie, 2019 - Elsevier
Osteoporosis has been attributed to low bone mass arising from cellular communications between bone formation and bone resorption. Osteoclastogenesis is induced by M-CSF and …
Number of citations: 8 www.sciencedirect.com
RA Pilli, MCF de Oliveira - Natural Product Reports, 2000 - pubs.rsc.org
… which showed it to be identical to neotuberostemonine (7). The absolute … of tuberostemonol (4) and neotuberostemonine (7) were … (6) and neotuberostemonine (7) also display the cis …
Number of citations: 349 pubs.rsc.org
HS Chung, PM Hon, G Lin, PPH But, H Dong - Planta medica, 2003 - thieme-connect.com
… [1], compound 2 named tuberostemonine J was identified as (9α, 9aα)-neotuberostemonine … to be (9aα)-neotuberostemonine with trans configurations at both AC and BC ring fusions. …
Number of citations: 179 www.thieme-connect.com
XH Cai, XD Luo - Planta medica, 2007 - thieme-connect.com
Three new alkaloids, maireistemoninol (1), neotuberostemonone (2) and epoxytuberostemonone (3), together with six known alkaloids, neotuberostemoninol (4), neotuberostemonine (…
Number of citations: 16 www.thieme-connect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.